2-Amino-2-(4-nitrophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3 It is known for its unique structure, which includes an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-nitrophenyl)ethan-1-ol typically involves the nitration of aniline derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 4-nitroaniline to form 4-nitro-2-nitroaniline, which is then reduced to this compound using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like palladium on carbon (Pd/C) and hydrogen.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: 2-Amino-2-(4-aminophenyl)ethan-1-ol.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-nitrophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-nitrophenyl)ethan-1-ol hydrochloride
- 2-[(2-Amino-4-nitrophenyl)amino]ethan-1-ol
- 2-Amino-1-(4-nitrophenyl)ethanone hydrochloride
Uniqueness
2-Amino-2-(4-nitrophenyl)ethan-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-2-(4-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDKYXJKHQRFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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